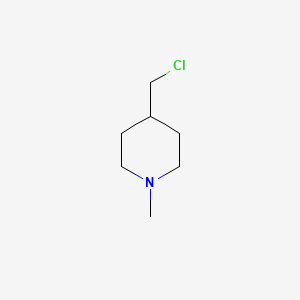

4-(Chloromethyl)-1-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c1-9-4-2-7(6-8)3-5-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEKWUXPAUHYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566986 | |

| Record name | 4-(Chloromethyl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52694-51-6 | |

| Record name | 4-(Chloromethyl)-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52694-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloromethyl 1 Methylpiperidine

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 4-(Chloromethyl)-1-methylpiperidine traditionally relies on the functional group transformation of readily available piperidine (B6355638) precursors. These established routes are characterized by well-understood reaction mechanisms, providing a reliable foundation for producing this key synthetic intermediate.

Synthesis from Ester Precursors (e.g., Ethyl 1-methylpiperidine-4-carboxylate)

A common and logical pathway to this compound begins with an ester precursor, such as Ethyl 1-methylpiperidine-4-carboxylate. sigmaaldrich.com This multi-step synthesis involves the initial reduction of the ester functional group to a primary alcohol, followed by a subsequent chlorination reaction.

The first step is the reduction of the carboxylate ester to the corresponding alcohol, 4-(hydroxymethyl)-1-methylpiperidine. This transformation is typically achieved using powerful reducing agents. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate to yield the primary alcohol upon acidic or aqueous workup.

The second step involves the conversion of the newly formed hydroxyl group into a chloro group. This is a nucleophilic substitution reaction where the alcohol is first converted into a better leaving group. Treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is common. With thionyl chloride, the alcohol attacks the sulfur atom, and following the loss of a proton and chloride ion, an intermediate chlorosulfite ester is formed. The chloride ion then attacks the carbon atom bearing the chlorosulfite group in an Sₙ2 reaction, leading to the final product, this compound, with the liberation of sulfur dioxide and hydrogen chloride gases.

Table 1: Synthesis of this compound from Ester Precursor

| Step | Precursor | Reagents | Intermediate/Product | Typical Conditions |

| 1. Reduction | Ethyl 1-methylpiperidine-4-carboxylate | 1. Lithium aluminum hydride (LiAlH₄) 2. Water/Acid Workup | 4-(Hydroxymethyl)-1-methylpiperidine | Anhydrous ether or THF, 0°C to room temp. |

| 2. Chlorination | 4-(Hydroxymethyl)-1-methylpiperidine | Thionyl chloride (SOCl₂) or Oxalyl chloride | This compound | Aprotic solvent (e.g., Dichloromethane), often with a base like pyridine (B92270) or triethylamine. |

Exploration of Alternative Preparative Strategies

Beyond the standard ester reduction route, other strategies have been developed to construct the this compound framework. One notable alternative involves building the piperidine ring through cyclization reactions. The aza-Prins cyclization, for instance, offers a powerful method for stereoselectively constructing piperidine rings. rasayanjournal.co.in This reaction typically involves the condensation of a homoallylic amine with an aldehyde, mediated by a Lewis acid. While often used to produce 4-hydroxypiperidines, the reaction can be adapted to yield 4-halopiperidines by using appropriate reagents and conditions that introduce a halide as the terminating nucleophile. youtube.com

Another alternative approach starts from 4-methylpyridine. This method would involve N-methylation to form the 1,4-dimethylpyridinium (B189563) salt, followed by catalytic hydrogenation of the pyridine ring to yield 1,4-dimethylpiperidine. The final, and most challenging, step would be a selective free-radical chlorination of the 4-methyl group, which can be difficult to control and may lead to multiple chlorinated species.

A further strategy begins with 4-piperidone (B1582916). The N-methylation of 4-piperidone yields 1-methyl-4-piperidone (B142233). google.com This ketone can then undergo a Wittig-type reaction to introduce a methylene (B1212753) group, forming 4-methylene-1-methylpiperidine. Subsequent hydrochlorination across the double bond, guided by Markovnikov's rule, would be expected to place the chlorine on the more substituted carbon, which is the quaternary ring carbon, not the methyl group. Therefore, an anti-Markovnikov hydrohalogenation would be required, typically achieved through a radical addition mechanism, to yield the desired this compound.

Methodological Enhancements and Efficiency Optimization in Synthesis

Modern organic synthesis emphasizes not only the successful formation of a target molecule but also the efficiency, control, and elegance of the synthetic route. In the context of this compound and its derivatives, significant research has focused on optimizing synthetic methodologies, particularly in achieving stereocontrol and employing catalysis.

Stereoselective Synthesis Approaches

While this compound itself is achiral, many of its derivatives used in pharmaceuticals possess multiple stereocenters where precise three-dimensional arrangement is critical for biological activity. The principles of stereoselective synthesis are therefore highly relevant. A key strategy involves the diastereoselective reduction of a cyclic ketone or the creation of stereocenters during the ring-forming process.

For example, in the synthesis of a precursor to Paroxetine, a selective serotonin (B10506) reuptake inhibitor, a similar piperidine structure, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, is prepared with high stereocontrol. google.comgoogle.com The synthesis can start from reacting p-fluorobenzaldehyde with triethyl phosphonoacetate to generate an intermediate that, after reaction with N-methylaminocarbonylethyl acetate, forms a piperidinedione ring. The crucial step is the diastereoselective reduction of the two ketone groups. Using a combination of reducing agents like potassium borohydride (B1222165) and boron trifluoride diethyl etherate allows for the controlled reduction to the desired trans-diol, which can then be further processed. google.com Such methodologies, which control the relative stereochemistry of substituents on the piperidine ring, are critical for accessing specific, biologically active isomers.

Catalytic Methods in this compound Synthesis

The use of catalysts is a cornerstone of modern, efficient synthesis, offering pathways with lower energy requirements, higher selectivity, and reduced waste compared to stoichiometric reactions. In piperidine synthesis, various catalytic systems have been developed.

Lewis acids have proven particularly effective in catalyzing the formation of the piperidine ring. Niobium(V) chloride (NbCl₅) has been used as an effective catalyst for the aza-Prins type cyclization of epoxides and homoallylic amines to generate 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.in This method benefits from low catalyst loading and high stability of the catalyst. Similarly, Zirconium(IV) chloride (ZrCl₄) has been reported as an efficient catalyst for the one-pot, multi-component synthesis of highly functionalized piperidines from β-keto esters, aldehydes, and amines. researchgate.net These multi-component reactions are highly atom-economical and streamline the synthesis process significantly.

Table 2: Catalytic Methods in Piperidine Synthesis

| Catalytic System | Reaction Type | Substrates | Product Type | Key Advantages |

| Niobium(V) chloride (NbCl₅) | Aza-Prins Cyclization | Epoxides, Homoallylic amines | 4-Chloropiperidines | Low catalyst loading, high stability, stereoselective. rasayanjournal.co.in |

| Zirconium(IV) chloride (ZrCl₄) | Multi-component Reaction | β-keto esters, Aldehydes, Amines | Polysubstituted piperidines | One-pot synthesis, high atom economy, mild conditions. researchgate.net |

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Pyridinium salts, Tetrahydropyridines | Piperidines | Widely applicable for ring saturation, high yields. google.com |

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes. For a widely used intermediate like this compound, applying these principles is of significant industrial importance.

Key green chemistry considerations include improving atom economy, using safer solvents and reagents, and employing catalytic rather than stoichiometric reagents. The multi-component reactions catalyzed by Lewis acids are excellent examples of green synthesis, as they combine several starting materials into a complex product in a single step, maximizing atom economy and reducing the number of purification steps and solvent waste. researchgate.net

The development of syntheses in aqueous media or the use of safer, recyclable solvents is another major goal. Research into green approaches for the synthesis of N-substituted piperidones, for example, has focused on avoiding classical methods like the Dieckmann condensation, which often require harsh conditions and produce significant waste. nih.gov Furthermore, the use of reusable solid catalysts, such as heteropolyacids supported on clay, for key reaction steps like cycloadditions can significantly reduce waste and simplify product purification. researchgate.net In related synthetic applications, 4-methylpiperidine (B120128) has been explored as a less toxic alternative to piperidine for the removal of Fmoc protecting groups in solid-phase peptide synthesis, highlighting a trend towards replacing hazardous reagents. researchgate.netpeptide.comresearchgate.net

Reactivity Profiles and Derivatization Chemistry of 4 Chloromethyl 1 Methylpiperidine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary site of reactivity on 4-(chloromethyl)-1-methylpiperidine is the chloromethyl group. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions (SN2), allowing for the introduction of a wide array of functional groups. taylorfrancis.com

Carbon-Carbon Bond Forming Reactions (e.g., Alkylation)

The electrophilic carbon of the chloromethyl group is susceptible to attack by strong carbon nucleophiles, which would lead to the formation of a new carbon-carbon bond. This class of reactions is fundamental in extending the carbon skeleton of the molecule. Typical carbon nucleophiles that are expected to react with primary alkyl halides like this compound include:

Organometallic Reagents : Grignard reagents (R-MgX) and organolithium compounds (R-Li) are highly reactive carbon nucleophiles that readily displace halides in SN2 reactions to form new C-C bonds. msu.edulibretexts.orgyoutube.com The reaction of organometallic reagents with alkyl halides is a cornerstone of synthetic organic chemistry for creating complex carbon frameworks. msu.edu

Enolates : Carbanions derived from carbonyl compounds, such as those generated from malonic esters or acetoacetic esters, are effective nucleophiles for alkylation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The malonic ester synthesis, for instance, utilizes the enolate of diethyl malonate to displace an alkyl halide, which after hydrolysis and decarboxylation, results in a substituted acetic acid. wikipedia.orgmasterorganicchemistry.comlibretexts.org

While the general principles of organic chemistry suggest that this compound would undergo these C-C bond-forming reactions, specific examples detailing the reaction of this particular compound with carbon nucleophiles such as Grignard reagents or stabilized enolates are not extensively documented in the surveyed scientific literature.

Heteroatom Nucleophile Reactions (e.g., N-, O-, S-alkylation)

The reaction of this compound with heteroatom nucleophiles is a well-established route for its derivatization. taylorfrancis.com These reactions involve the displacement of the chloride by nitrogen, oxygen, or sulfur-containing moieties.

Nitrogen Nucleophiles (N-alkylation): This compound serves as an effective reagent for the N-alkylation of various substrates. It readily reacts with primary and secondary amines, as well as with nitrogen-containing heterocycles. taylorfrancis.com For instance, N-alkylation of imidazoles and pyrazoles with alkyl halides is a common method for synthesizing substituted derivatives. otago.ac.nznih.govmdpi.comgoogle.com The reaction with sodium azide (B81097) is also a typical SN2 reaction that leads to the formation of an azido (B1232118) derivative. taylorfrancis.com

Oxygen Nucleophiles (O-alkylation): Phenoxides, generated from the deprotonation of phenols with a base, are excellent oxygen nucleophiles. pharmaxchange.infosciforum.net Their reaction with alkyl halides, like this compound, follows the Williamson ether synthesis pathway to produce aryl ethers. pharmaxchange.info The choice of solvent can be critical in these reactions, with aprotic solvents like DMF or DMSO favoring O-alkylation. pharmaxchange.info

Sulfur Nucleophiles (S-alkylation): Thiols are readily alkylated by alkyl halides in the presence of a base to form thioethers (sulfides). jmaterenvironsci.comorganic-chemistry.org This reaction is a highly efficient and common method for creating carbon-sulfur bonds. jmaterenvironsci.com Potassium thiocyanate (B1210189) can also be used as a sulfur nucleophile to produce the corresponding thiocyanate derivative. taylorfrancis.com

The following table summarizes representative nucleophilic substitution reactions involving this compound.

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Nitrogen | Sodium azide (NaN₃) | Azide | Polar aprotic solvents (e.g., DMF) taylorfrancis.com |

| Imidazole | N-alkylated imidazole | Base (e.g., NaH) in aprotic solvent otago.ac.nznih.gov | |

| Pyrazole | N-alkylated pyrazole | Base (e.g., K₂CO₃) in aprotic solvent mdpi.comgoogle.com | |

| Oxygen | Phenol | Aryl ether | Base (e.g., K₂CO₃, NaOH) in aprotic solvent (e.g., DMF, Acetone) pharmaxchange.infosciforum.net |

| Sulfur | Thiophenol | Thioether | Base (e.g., NaOH, K₂CO₃) in solvent like ethanol (B145695) or DMF jmaterenvironsci.comorganic-chemistry.org |

| Potassium thiocyanate (KSCN) | Thiocyanate | Aprotic solvent taylorfrancis.com |

Transformations Involving the Piperidine (B6355638) Ring System of this compound

Beyond the reactions at the chloromethyl group, the piperidine ring itself can undergo transformations. A key reaction for tertiary amines like N-methylpiperidine is N-demethylation.

The von Braun reaction provides a classic method for the N-dealkylation of tertiary amines. wikipedia.orgdrugfuture.com In this reaction, the tertiary amine reacts with cyanogen (B1215507) bromide (BrCN). The piperidine nitrogen acts as a nucleophile, attacking the cyanogen bromide and displacing the bromide ion. This forms a quaternary cyanoammonium intermediate. The displaced bromide ion then attacks one of the N-alkyl groups—in this case, the methyl group—in an SN2 reaction, leading to the cleavage of the C-N bond. wikipedia.org This process yields an N-cyanamide derivative and methyl bromide.

A widely used modification of the classical von Braun reaction employs chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate, in place of the toxic cyanogen bromide. wikipedia.orggrafiati.comgoogle.com The mechanism is analogous, involving the formation of a quaternary ammonium (B1175870) intermediate which is then cleaved by the chloride ion. Subsequent hydrolysis of the resulting carbamate (B1207046) yields the N-demethylated secondary amine. This method is a prevalent strategy for the N-demethylation of alkaloids and other tertiary amines in organic synthesis. grafiati.comgoogle.com

Other potential transformations of the piperidine ring include oxidation of the nitrogen atom to form the corresponding N-oxide, which can be achieved using oxidizing agents like hydrogen peroxide. taylorfrancis.com

Multi-component Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials. nih.govrsc.org Common MCRs for synthesizing highly substituted molecules include the Ugi and Passerini reactions.

However, the direct participation of this compound as a primary component in these well-known MCRs is not documented in the reviewed literature. This is likely due to its structural features. The Ugi reaction, for example, typically requires a primary amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. This compound is a tertiary amine and an alkyl halide, and thus does not fit into this reaction scheme as a starting component.

While this compound is not a typical substrate for MCRs, it is noteworthy that MCRs are themselves a significant strategy for the synthesis of substituted piperidine rings. taylorfrancis.comnih.govrsc.orgrsc.orgtandfonline.com These methods often involve the condensation of an aldehyde, an amine, and a β-dicarbonyl compound to construct the piperidine skeleton in a single step. rsc.orgrsc.org

Stereochemical Considerations in this compound Derivatization

The derivatization of this compound can be influenced by stereochemical factors, although the molecule itself is achiral.

The presence of the 1-methyl group on the piperidine nitrogen can exert steric hindrance, potentially influencing the approach of nucleophiles to the chloromethyl group. otago.ac.nz The conformation of the piperidine ring (chair conformation) places the substituents in either axial or equatorial positions, and this can affect reactivity.

While specific stereoselective reactions involving this compound are not widely reported, studies on analogous substituted piperidines provide insight into potential stereochemical outcomes. For instance, the stereoselectivity of reactions on the piperidine ring is an active area of research. acs.orgrsc.org The introduction of new chiral centers during derivatization, for example through the reaction with a chiral nucleophile or the use of a chiral catalyst, would be expected to proceed with some degree of diastereoselectivity, influenced by the steric and electronic properties of the piperidine ring. The stereochemical outcome of reactions on substituted piperidines is crucial for the synthesis of biologically active molecules where specific stereoisomers are often required for desired activity. nih.gov

Strategic Applications of 4 Chloromethyl 1 Methylpiperidine in Complex Molecule Synthesis

Role as an Intermediate in Fine Chemical Synthesis

4-(Chloromethyl)-1-methylpiperidine serves as a crucial intermediate in the synthesis of a wide array of fine chemicals. Its bifunctional nature, possessing both a tertiary amine and a reactive alkyl chloride, allows for a diverse range of chemical transformations. The piperidine (B6355638) ring is a prevalent structural element in many agrochemicals and specialty chemicals, and this compound provides a convenient starting point for their synthesis.

The synthesis of this compound itself is a key process. One common method involves the reaction of 1-methyl-4-piperidinemethanol (B1296265) with a chlorinating agent like thionyl chloride. This reaction efficiently converts the hydroxyl group into the desired chloromethyl functionality, yielding the target intermediate. This intermediate can then be subjected to various nucleophilic substitution reactions at the chloromethyl position, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Application in Medicinal Chemistry Programs

The piperidine moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Consequently, this compound is a highly valuable building block in medicinal chemistry for the design and synthesis of new therapeutic agents.

Molecular Modification of Bioactive Scaffolds (e.g., Anpirtoline Analogs)

Development of Enzyme Inhibitors (e.g., Factor XIIa Inhibitors)

Enzyme inhibitors are a major class of therapeutic agents. The development of selective inhibitors for specific enzymes is a key focus of many medicinal chemistry programs. Factor XIIa, a serine protease involved in the intrinsic pathway of blood coagulation, has emerged as a promising target for the development of novel anticoagulants with a reduced risk of bleeding. nih.gov

Synthesis of Novel Pharmaceutical Leads and Drug Candidates

The quest for novel pharmaceutical leads and drug candidates is a continuous effort in the pharmaceutical industry. This compound provides a valuable tool for medicinal chemists to create diverse libraries of compounds for high-throughput screening. By reacting this intermediate with a variety of nucleophiles, a wide range of derivatives can be rapidly synthesized. This approach allows for the exploration of new chemical space and the identification of initial "hits" that can be further optimized into clinical candidates. The piperidine core is a privileged scaffold in drug discovery, and its incorporation into new molecular entities can increase the likelihood of discovering compounds with desirable pharmacological properties. nih.govnih.gov

Utility in Advanced Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound is a useful reagent in more general advanced organic synthesis. The chloromethyl group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can be used in Williamson ether synthesis, alkylation of carbanions, and the formation of quaternary ammonium (B1175870) salts. These reactions are fundamental transformations in the construction of complex organic molecules for various applications, including materials science and catalysis. The ability to introduce the 1-methylpiperidine (B42303) motif with a reactive handle provides synthetic chemists with a powerful strategy for molecular elaboration.

Spectroscopic and Chromatographic Characterization in Advanced Research Contexts of 4 Chloromethyl 1 Methylpiperidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-(Chloromethyl)-1-methylpiperidine derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments offer profound insights into the molecular framework of these compounds.

The substitution of the chlorine atom in this compound with various nucleophiles leads to a diverse range of derivatives. The NMR spectra of these products exhibit characteristic shifts that confirm the successful modification at the chloromethyl group. For instance, in the ¹H NMR spectrum of the parent compound, the chloromethyl protons typically appear as a doublet around δ 3.4 ppm. Following a substitution reaction, the chemical shift and multiplicity of these protons change significantly, providing direct evidence of the new bond formation.

Detailed Research Findings:

In the case of ether derivatives, such as 4-(phenoxymethyl)-1-methylpiperidine, the protons of the methylene (B1212753) bridge (-CH₂-O-) would be expected to shift upfield compared to the chloromethyl protons, appearing as a doublet. The N-methyl group on the piperidine (B6355638) ring typically presents as a singlet around δ 2.3 ppm, and the piperidine ring protons exhibit complex multiplets in the δ 1.6-1.8 ppm region.

Two-dimensional NMR techniques are particularly powerful for unambiguous signal assignments. For example, a Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates the signals of protons directly attached to carbon atoms, while a Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in confirming the connectivity within the molecule, especially the linkage between the piperidine ring, the methylene bridge, and the newly introduced functional group.

Table 1: Representative ¹H and ¹³C NMR Data for 4-Substituted-1-methylpiperidine Derivatives

| Compound | Functional Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| This compound | -CH₂Cl | 3.4 (d, 2H), 2.3 (s, 3H), 1.6-1.8 (m, 9H) | 53.8 (N-CH₃), 48.5 (CH₂Cl), 35.2 (CH), 30.1 (CH₂) |

| 4-((Aryloxy)methyl)-1-methylpiperidine (Predicted) | -CH₂-O-Ar | 3.8-4.0 (d, 2H), 6.8-7.3 (m, Ar-H), 2.3 (s, 3H), 1.7-1.9 (m, 9H) | 70-75 (CH₂-O), 53.8 (N-CH₃), 35.0 (CH), 30.0 (CH₂), Aromatic signals |

| 4-((Alkylthio)methyl)-1-methylpiperidine (Predicted) | -CH₂-S-R | 2.5-2.7 (d, 2H), 2.3 (s, 3H), 1.6-1.8 (m, 9H) | 35-40 (CH₂-S), 53.8 (N-CH₃), 35.1 (CH), 30.0 (CH₂) |

| 4-(Azidomethyl)-1-methylpiperidine (Predicted) | -CH₂N₃ | 3.2-3.4 (d, 2H), 2.3 (s, 3H), 1.6-1.8 (m, 9H) | 52-55 (CH₂N₃), 53.8 (N-CH₃), 35.2 (CH), 30.1 (CH₂) |

Note: Predicted data is based on typical chemical shifts for similar functional groups and the known data for the parent compound.

Mass Spectrometric Elucidation of Reaction Products

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of newly synthesized derivatives of this compound. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it also serves as a powerful tool for identifying reaction products and impurities.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. A common fragmentation pathway for N-alkyl piperidines is alpha-cleavage, leading to the loss of a radical from the carbon adjacent to the nitrogen atom. For this compound, a significant fragment would likely result from the loss of the methyl group (M⁺ - 15). Another key fragmentation would be the loss of the chloromethyl radical.

Detailed Research Findings:

Upon derivatization, the mass spectra of the products will reflect the change in molecular weight and fragmentation patterns. For example, in the mass spectrum of a derivative where the chlorine has been substituted by a methoxy (B1213986) group (4-(methoxymethyl)-1-methylpiperidine), the molecular ion peak will be at a different m/z value corresponding to the new molecular formula. The fragmentation pattern will also be altered, with potential losses of the methoxy group or fragments containing the ether linkage.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the identity of unknown reaction products.

Table 2: Expected Mass Spectrometric Data for this compound and a Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected m/z Fragments (EI-MS) |

| This compound | C₇H₁₄ClN | 147.64 | 147/149 (M⁺), 132 (M⁺ - CH₃), 98 (M⁺ - CH₂Cl) |

| 4-(Methoxymethyl)-1-methylpiperidine (Predicted) | C₈H₁₇NO | 143.23 | 143 (M⁺), 128 (M⁺ - CH₃), 112 (M⁺ - OCH₃), 98 (M⁺ - CH₂OCH₃) |

Chromatographic Separation and Purification Techniques for Research Compounds

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives from reaction mixtures, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a widely used method for the analysis and purification of piperidine derivatives. For this compound, a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid, can provide good separation. chemrxiv.org The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). chemrxiv.org Preparative HPLC can be employed to isolate pure compounds from complex mixtures for further research.

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile piperidine derivatives. For GC analysis, derivatization may sometimes be employed to increase the volatility and thermal stability of the compounds. The retention time in GC is a characteristic property that can be used for identification, while the MS detector provides structural information. A typical GC-MS analysis might utilize a non-polar column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase.

Thin-Layer Chromatography (TLC):

Thin-layer chromatography is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of the products. By using an appropriate solvent system, the starting material, product, and any byproducts can be separated on a TLC plate and visualized, often using a UV lamp or a chemical staining agent.

Table 3: Chromatographic Methods for the Analysis of this compound and its Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 (Reverse Phase) | Acetonitrile/Water with Formic Acid | UV, MS | Purity assessment, preparative purification |

| GC-MS | 5% Phenyl-polydimethylsiloxane | Helium | Mass Spectrometry | Identification of volatile reaction products and impurities |

| TLC | Silica Gel | Ethyl Acetate/Hexane mixture | UV, Iodine vapor | Reaction monitoring, preliminary purity check |

Computational Chemistry and Mechanistic Studies of 4 Chloromethyl 1 Methylpiperidine Reactions

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the molecular level. For 4-(chloromethyl)-1-methylpiperidine, these calculations can elucidate the pathways of its reactions, most notably nucleophilic substitution at the chloromethyl group.

The chloromethyl group in this compound is a primary alkyl halide, making it susceptible to bimolecular nucleophilic substitution (SN2) reactions. Computational studies can model the energy profile of such a reaction, identifying the transition state and calculating the activation energy. For instance, the reaction with a generic nucleophile (Nu⁻) can be computationally explored to understand the energetics of the process.

A typical DFT study would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state is characterized by the elongation of the C-Cl bond and the formation of the new C-Nu bond. The calculated vibrational frequencies can confirm the nature of these stationary points on the potential energy surface, with the transition state having a single imaginary frequency corresponding to the reaction coordinate.

While specific DFT studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous systems, such as other N-chloro-piperidines and reactions of alkyl chlorides. nih.gov For example, a computational study on the nucleophilic substitution of a similar alkyl chloride might yield the following illustrative energetic data:

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +20.5 |

| Products (4-(nucleophilomethyl)-1-methylpiperidine + Cl⁻) | -15.2 |

| This is an interactive data table based on typical values for SN2 reactions of primary alkyl chlorides and is for illustrative purposes. |

These calculations can also predict how the reaction rate might be influenced by the solvent, by incorporating continuum solvation models into the DFT calculations. Such models can provide a more accurate picture of the reaction energetics in a solution phase.

Molecular Dynamics Simulations for Conformational Analysis of Derivatives

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including the conformational preferences of flexible structures like the piperidine (B6355638) ring and its substituents. For derivatives of this compound, where the chloromethyl group has been replaced by larger, more complex moieties, MD simulations can reveal the accessible conformations and their relative stabilities.

The piperidine ring in its chair conformation can have substituents in either axial or equatorial positions. The N-methyl group on the piperidine ring of this compound itself has a known conformational preference. When the chloromethyl group is substituted, the resulting derivative's conformational landscape can become more complex. MD simulations can track the trajectories of all atoms in the molecule over time, providing a detailed picture of its conformational dynamics.

From an MD simulation, one can extract information such as the distribution of dihedral angles, the time evolution of the root-mean-square deviation (RMSD) of the atomic positions, and the potential energy of the system. This allows for the identification of the most stable conformers and the energy barriers between them. For example, a simulation of a derivative where the chloro group is replaced by a bulky aromatic group might show a strong preference for the substituent to be in the equatorial position to minimize steric hindrance.

Illustrative data from a hypothetical MD simulation of a 4-substituted-1-methylpiperidine derivative could be summarized as follows:

| Conformer | Population (%) | Average Potential Energy (kcal/mol) |

| Equatorial | 92 | -55.8 |

| Axial | 8 | -52.1 |

| This is an interactive data table based on general principles of conformational analysis of substituted piperidines and is for illustrative purposes. |

Such simulations are crucial for understanding how the shape of a molecule, which is dictated by its conformational preferences, can influence its biological activity.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR methods, plays a vital role in modern drug discovery and can be applied to derivatives of this compound.

In a typical QSAR study, a set of derivatives with known biological activities is used to build a mathematical model. This model uses molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their activity. These descriptors can be related to steric properties (e.g., molecular volume), electronic properties (e.g., partial charges), and hydrophobic properties (e.g., logP).

For a series of derivatives of this compound, where the substituent at the 4-position is varied, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity. The resulting model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

A simplified, hypothetical QSAR equation for a series of such derivatives might look like:

pIC₅₀ = c₀ + c₁ * LogP + c₂ * MR + c₃ * qN

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MR is the molar refractivity (a measure of steric bulk).

qN is the partial charge on the piperidine nitrogen atom.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

A hypothetical data table for a QSAR study could be:

| Compound | pIC₅₀ (experimental) | LogP | MR | qN | pIC₅₀ (predicted) |

| Derivative 1 | 6.5 | 2.1 | 55.2 | -0.21 | 6.4 |

| Derivative 2 | 7.2 | 2.8 | 65.7 | -0.23 | 7.1 |

| Derivative 3 | 5.8 | 1.5 | 48.9 | -0.19 | 5.9 |

| This is an interactive data table for illustrative purposes, demonstrating the components of a QSAR study. |

By analyzing the coefficients of the QSAR model, researchers can understand which properties are most important for the desired biological activity. For instance, a positive coefficient for LogP would suggest that more hydrophobic compounds are more active. This knowledge is instrumental in the rational design of new molecules with improved therapeutic potential.

Future Research Directions and Translational Opportunities for 4 Chloromethyl 1 Methylpiperidine

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The primary reactivity of 4-(chloromethyl)-1-methylpiperidine is centered around the electrophilic nature of its chloromethyl group, which readily participates in nucleophilic substitution reactions. While this is a well-established and utilized transformation, future research could delve into less conventional reactivity patterns to expand its synthetic utility.

One area of exploration is the use of modern catalytic systems to enable novel cross-coupling reactions. For instance, the development of methods for the nickel- or palladium-catalyzed cross-coupling of the chloromethyl group with various partners, such as organoboron, organozinc, or organosilicon reagents, could provide efficient access to a diverse range of 4-substituted-1-methylpiperidines with complex carbon skeletons. A recent modular approach to piperidine (B6355638) synthesis, which combines biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis, highlights the potential for innovative strategies in this area. news-medical.net

Furthermore, the investigation of radical-mediated transformations involving the chloromethyl moiety could unlock new synthetic pathways. Photoredox catalysis, for example, could be employed to generate a radical from the C-Cl bond, which could then participate in various addition or cyclization reactions. This approach could lead to the synthesis of novel polycyclic structures incorporating the 1-methylpiperidine (B42303) core. The radical intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst is an example of how radical chemistry can be applied to synthesize piperidine-containing structures. nih.gov

The reactivity of the piperidine ring itself, in conjunction with the chloromethyl group, also warrants further investigation. While the nitrogen atom is methylated, the adjacent C-H bonds could be targets for directed functionalization. Recent advancements in C-H functionalization of saturated N-heterocycles, although challenging for piperazines, could inspire new methods applicable to this compound. nih.gov

Table 1: Potential Novel Reactions for this compound

| Reaction Type | Potential Reagents/Catalysts | Potential Products |

| Cross-Coupling | Ni or Pd catalysts, Organoboron/zinc/silicon reagents | 4-Aryl/Alkyl/Vinyl-1-methylpiperidines |

| Radical Reactions | Photoredox catalysts, Radical initiators | Novel polycyclic piperidine derivatives |

| C-H Functionalization | Transition metal catalysts (e.g., Rh, Ru) | C2/C3-functionalized piperidine derivatives |

Integration into High-Throughput Synthesis Methodologies

The increasing demand for large and diverse compound libraries in drug discovery necessitates the integration of versatile building blocks like this compound into high-throughput synthesis (HTS) platforms. waters.com Its straightforward reactivity makes it an ideal candidate for automated parallel synthesis.

Libraries of compounds can be rapidly generated by reacting this compound with a diverse set of nucleophiles (e.g., amines, phenols, thiols, carboxylates) in a multi-well plate format. The use of robotic liquid handlers can automate the dispensing of reagents and solvents, significantly accelerating the synthesis process. Mass-directed purification techniques can then be employed to efficiently isolate the desired products. waters.com

Moreover, the principles of solid-phase synthesis could be adapted for use with this reagent. For example, this compound could be reacted with a resin-bound nucleophile, allowing for the subsequent construction of a larger molecule on the solid support, with the piperidine moiety serving as a key structural element. This approach simplifies purification, as excess reagents and by-products can be washed away. The use of 4-methylpiperidine (B120128) as a reagent for Fmoc removal in solid-phase peptide synthesis demonstrates the compatibility of piperidine derivatives with such methodologies. nih.govresearchgate.net

The development of "on-the-fly" synthesis platforms, which utilize nanoscale reactions in highly automated systems, presents another exciting opportunity. fiveable.me By incorporating this compound into these platforms, vast and diverse chemical libraries could be generated with minimal material consumption, enabling rapid exploration of chemical space.

Potential in Emerging Therapeutic Areas and Unexplored Biological Targets

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs. researchgate.net The 1-methylpiperidine motif, in particular, has been associated with various biological activities. While this compound itself is primarily a synthetic intermediate, its derivatives have significant potential in several therapeutic areas.

Neurological Disorders: Derivatives of 4-chloro-1-methylpiperidine (B1359792) are utilized in the synthesis of drugs targeting neurological conditions such as depression and anxiety. nbinno.com This suggests that novel derivatives of this compound could be explored for their modulatory effects on various neurotransmitter systems. For instance, N-methylpiperidine derivatives have been investigated for their analgesic properties. journalagent.com

Inflammation and Allergic Diseases: 4-Chloro-1-methylpiperidine is a reactant in the synthesis of histamine (B1213489) H4 receptor antagonists, which are of interest for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). nbinno.comchemicalbook.com This provides a strong rationale for synthesizing and screening new derivatives of this compound for their activity at histamine receptors and other targets involved in inflammatory pathways.

Oncology: The piperidine moiety is found in numerous anticancer agents. nih.gov Arylpiperazine derivatives, which share structural similarities with potential derivatives of the title compound, have shown promise as anti-proliferative agents. mdpi.com Furthermore, sigma-1 (σ1) receptor ligands, some of which are based on a piperidine scaffold, have demonstrated antiproliferative properties in cancer cell lines. nih.gov This opens up the possibility of designing novel anticancer agents based on the this compound scaffold.

Unexplored Targets: The versatility of the chloromethyl group allows for the introduction of a wide variety of pharmacophores, enabling the exploration of a broad range of biological targets. For example, derivatives could be designed to target G-protein coupled receptors (GPCRs), ion channels, or enzymes that have not yet been extensively studied in the context of piperidine-based ligands. The development of a novel 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist, ACP-103, which contains a 1-methylpiperidin-4-yl group, underscores the potential for discovering new biological activities. researchgate.net

Table 2: Potential Therapeutic Areas and Biological Targets for Derivatives of this compound

| Therapeutic Area | Potential Biological Targets | Rationale |

| Neurological Disorders | Serotonin (B10506) receptors, Dopamine receptors, Opioid receptors | Known activity of N-methylpiperidine derivatives as analgesics and CNS agents. journalagent.comresearchgate.net |

| Inflammation | Histamine H4 receptor, Cytokine receptors | Use of related compounds in synthesizing H4 receptor antagonists. nbinno.comchemicalbook.com |

| Oncology | Sigma-1 receptor, Tyrosine kinases, Tubulin | Presence of piperidine scaffold in many anticancer drugs and σ1 receptor ligands. nih.govnih.gov |

Challenges and Opportunities in Scale-Up for Academic Research and Early Development

The transition from laboratory-scale synthesis to larger-scale production for academic research or early-stage drug development presents both challenges and opportunities for this compound.

Challenges:

Synthesis of the Precursor: The synthesis of this compound typically involves the chlorination of 4-(hydroxymethyl)-1-methylpiperidine using reagents like thionyl chloride. While effective on a small scale, the use of such corrosive and hazardous reagents can pose challenges for scale-up, requiring specialized equipment and handling procedures. A patent describes a synthesis of a related compound, N-methylpiperidine-4-chloride, from N-methylpiperidin-4-ol using thionyl chloride, achieving an 80% yield on a mole scale. chemicalbook.com

Purification: The purification of this compound and its derivatives on a larger scale can be complex. Distillation may be required for the intermediate, and chromatographic purification of final products can be resource-intensive. chemicalbook.com Developing robust crystallization or alternative non-chromatographic purification methods would be beneficial.

Stability: The chloromethyl group is reactive and can be susceptible to degradation, particularly in the presence of moisture or nucleophiles. Ensuring the stability of the compound during storage and handling at a larger scale is crucial.

Opportunities:

Process Optimization: There is an opportunity to develop more efficient and safer synthetic routes. This could involve exploring alternative chlorinating agents that are less hazardous or developing a continuous flow process, which can offer better control over reaction parameters and improve safety.

Wider Availability: A more efficient and cost-effective scale-up process would lead to the wider availability of this versatile building block, fostering further innovation and research in the areas outlined above.

Q & A

Q. What are the common substitution reactions involving 4-(chloromethyl)-1-methylpiperidine, and how do reaction conditions influence product selectivity?

- Methodological Answer : The chloromethyl group at the 4-position of the piperidine ring is highly reactive in nucleophilic substitution (SN2) reactions. Common substitutions include:

- Azidation : Reaction with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) yields 4-azido-1-methylpiperidine .

- Thiocyanation : Treatment with potassium thiocyanate (KSCN) produces 4-thiocyanato-1-methylpiperidine .

Selectivity depends on solvent polarity, temperature, and steric hindrance from the 1-methyl group. For example, polar solvents enhance nucleophilicity, while steric effects may favor specific pathways.

Q. How can researchers design experiments to synthesize this compound derivatives for pharmaceutical intermediates?

- Methodological Answer : A typical synthesis involves:

Reductive Amination : Reacting 1-methylpiperidin-4-one with formaldehyde under catalytic hydrogenation (e.g., H₂/Pd-C) to form 4-(hydroxymethyl)-1-methylpiperidine.

Chlorination : Treating the hydroxymethyl intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloromethyl group .

Key parameters include reaction time (≤24 hrs for chlorination) and stoichiometric control to avoid over-chlorination.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~3.5 ppm for chloromethyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves steric effects of the 1-methyl group on the piperidine ring conformation .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-methyl group influence reaction pathways in this compound?

- Methodological Answer : The 1-methyl group introduces steric hindrance, limiting nucleophilic attack at the 4-position to specific geometries (e.g., axial vs. equatorial). Electronically, the methyl group donates inductive (+I) effects, stabilizing intermediates in SN2 reactions. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for this compound-based syntheses?

- Methodological Answer : Discrepancies often arise from:

- Solvent Purity : Trace water in DMF reduces azidation efficiency. Use molecular sieves for solvent drying.

- Catalyst Activity : Batch variability in Pd-C catalysts affects reductive amination yields. Pre-activate catalysts under H₂ flow .

Systematic reproducibility studies with controlled variables (e.g., solvent grade, catalyst lot) are recommended.

Q. How can this compound be utilized in designing crosslinked polymers for material science applications?

- Methodological Answer : The chloromethyl group reacts with diamine crosslinkers (e.g., 4,4′-trimethylene bis(1-methylpiperidine)) to form quaternary ammonium networks. Example protocol:

Dissolve chloromethylated polysulfone (CAPSF) and crosslinker in DMAc.

Cast films at room temperature to form anion-exchange membranes (AEMs) with enhanced dimensional stability .

Key metrics: Ion-exchange capacity (IEC ≥1.5 mmol/g) and swelling ratio (≤15% in water).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.